molecular formula C8H8Cl2O B1416572 (1R)-1-(3,4-dichlorophenyl)ethan-1-ol CAS No. 252963-12-5

(1R)-1-(3,4-dichlorophenyl)ethan-1-ol

Cat. No.: B1416572
CAS No.: 252963-12-5
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3,4-dichlorophenyl)ethan-1-ol: is a chemical compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 g/mol . It is a chiral molecule, meaning it has a specific orientation in space, denoted by the (1R) configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,4-dichlorophenyl)acetone, using a chiral reducing agent to ensure the correct stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as purification steps like recrystallization or chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: (1R)-1-(3,4-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis .

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds .

Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of drugs that target specific enzymes or receptors. Its chiral nature is crucial for the development of enantioselective drugs .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, fragrances, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it effective in enantioselective processes .

Comparison with Similar Compounds

    (1S)-1-(3,4-dichlorophenyl)ethan-1-ol: The enantiomer of (1R)-1-(3,4-dichlorophenyl)ethan-1-ol, with different stereochemistry.

    (1R)-1-(3,4-dichlorophenyl)ethane: A reduced form of the compound without the hydroxyl group.

    (3,4-dichlorophenyl)acetone: The oxidized form of the compound.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in enantioselective synthesis and pharmaceutical research. Its specific stereochemistry allows for selective interactions with biological targets, making it a crucial intermediate in the synthesis of various chiral drugs and compounds .

Properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.